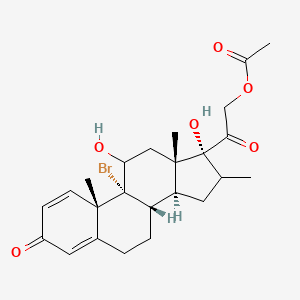![molecular formula C8H14N2O B1141410 Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) CAS No. 105786-37-6](/img/new.no-structure.jpg)
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[221]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the carboxamide and amino groups. This can include
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: To reduce double bonds and introduce hydrogen atoms.
High-Pressure Reactions: To ensure complete conversion and high yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its structural rigidity and functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) exerts its effects involves its interaction with molecular targets through its functional groups. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A simpler bicyclic compound without functional groups.
Norbornene: Similar bicyclic structure but with a double bond.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) is unique due to its specific functional groups and stereochemistry (endo,endo configuration), which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
105786-37-6 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H2,10,11)/t4-,5+,6-,7+/m1/s1 |
Clave InChI |
VDCVNVOMIJJJJO-UCROKIRRSA-N |
SMILES isomérico |
C1C[C@H]2C[C@@H]1[C@H]([C@H]2N)C(=O)N |
SMILES canónico |
C1CC2CC1C(C2N)C(=O)N |
Sinónimos |
Bicyclo[2.2.1]heptane-2-carboxamide, 3-amino-, (endo,endo)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
